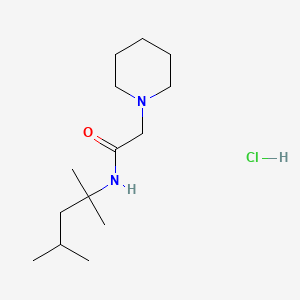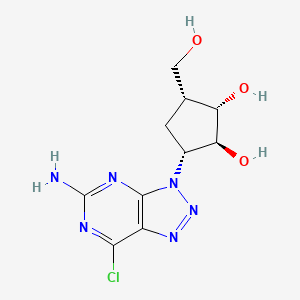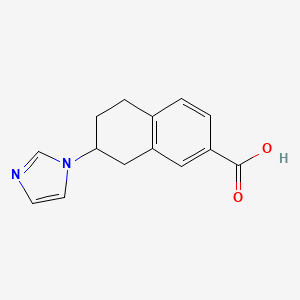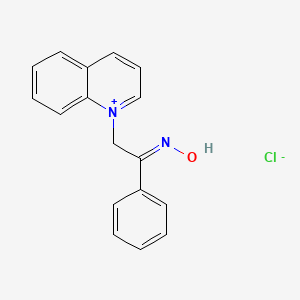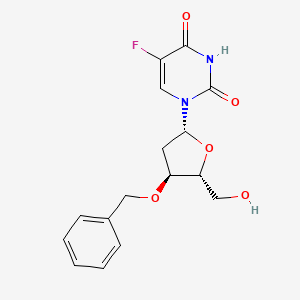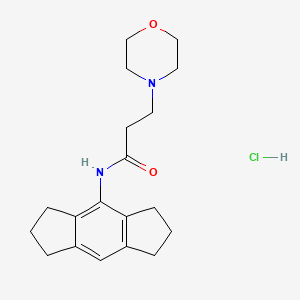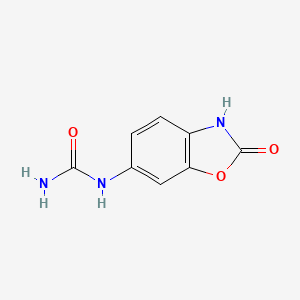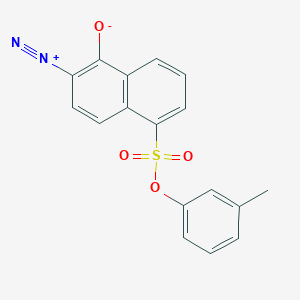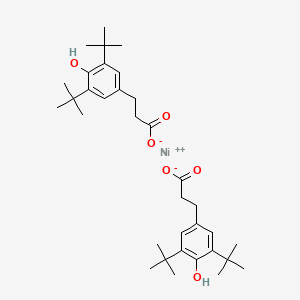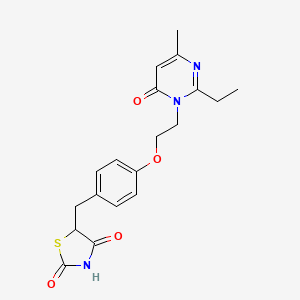
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their significant role in medicinal chemistry, particularly in the treatment of type 2 diabetes. This compound, like other thiazolidinediones, exhibits a unique structure that allows it to interact with specific biological targets, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- typically involves the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione with substituted primary aromatic amines in the presence of potassium carbonate and acetonitrile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Potassium carbonate (K2CO3) in acetonitrile under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- involves its interaction with PPAR-γ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinediones, 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- exhibits unique structural features that may enhance its binding affinity and selectivity for PPAR-γ. This uniqueness potentially translates to improved therapeutic efficacy and reduced side effects.
Eigenschaften
CAS-Nummer |
199113-95-6 |
|---|---|
Molekularformel |
C19H21N3O4S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
5-[[4-[2-(2-ethyl-4-methyl-6-oxopyrimidin-1-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-3-16-20-12(2)10-17(23)22(16)8-9-26-14-6-4-13(5-7-14)11-15-18(24)21-19(25)27-15/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,21,24,25) |
InChI-Schlüssel |
NRFACSVINOXODO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=O)N1CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
